molecular formula C36H57N9O13S B14437870 beta-Endorphin 2-9 CAS No. 79924-62-2

beta-Endorphin 2-9

Cat. No.: B14437870
CAS No.: 79924-62-2
M. Wt: 856.0 g/mol
InChI Key: BSXRSZNOGAFXQD-PAVUUCRMSA-N
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Description

Beta-endorphin 2-9 (beta E 2-9) is a truncated fragment derived from the N-terminal region of full-length beta-endorphin, a peptide hormone synthesized from proopiomelanocortin (POMC). Unlike the parent peptide, beta E 2-9 lacks opioid receptor activity but exhibits distinct psychostimulant effects. Studies demonstrate its role in modulating behavioral processes, such as delaying extinction of conditioned avoidance behavior and enhancing apomorphine-induced stereotyped sniffing in animal models . These effects are mediated through non-opioid mechanisms, highlighting its unique neurobiological profile compared to other beta-endorphin fragments or synthetic opioids.

Properties

CAS No.

79924-62-2

Molecular Formula

C36H57N9O13S

Molecular Weight

856.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid

InChI

InChI=1S/C36H57N9O13S/c1-20(47)30(35(56)44-26(19-46)34(55)41-22(11-12-29(50)51)31(52)43-24(36(57)58)10-6-7-14-37)45-32(53)23(13-15-59-2)42-33(54)25(16-21-8-4-3-5-9-21)40-28(49)18-39-27(48)17-38/h3-5,8-9,20,22-26,30,46-47H,6-7,10-19,37-38H2,1-2H3,(H,39,48)(H,40,49)(H,41,55)(H,42,54)(H,43,52)(H,44,56)(H,45,53)(H,50,51)(H,57,58)/t20-,22+,23+,24+,25+,26+,30+/m1/s1

InChI Key

BSXRSZNOGAFXQD-PAVUUCRMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Endorphin 2-9 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves:

    Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: the activated amino acid to the resin-bound peptide chain.

    Deprotection: of the amino group to allow for the next coupling cycle.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Beta-Endorphin 2-9 can undergo various chemical reactions, including:

    Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification using reagents like N-hydroxysuccinimide (NHS) esters.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Beta-Endorphin 2-9 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating pain and stress responses.

    Medicine: Explored for its potential therapeutic effects in pain management and mood disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Beta-Endorphin 2-9 exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor . Upon binding to these receptors, it triggers a signaling cascade that results in the inhibition of neurotransmitter release and modulation of pain perception. The peptide also influences other pathways involved in stress and immune responses .

Comparison with Similar Compounds

Structural and Functional Characteristics

Beta E 2-9 comprises residues 2–9 of beta-endorphin (sequence: Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu). Key findings include:

  • Behavioral modulation : It interacts with striatal pathways to potentiate dopamine-mediated behaviors, such as apomorphine-induced sniffing, suggesting dopaminergic system involvement .

Beta-Endorphin 2-16 (Des-Tyr-alpha-Endorphin)

Beta E 2-16, a longer fragment (residues 2–16), shares structural overlap with beta E 2-9 but exhibits reduced specificity:

  • Activity : Beta E 2-9 is identified as the minimal active sequence responsible for psychostimulant effects observed in beta E 2-16 .
  • Mechanistic divergence : Both fragments lack opioid activity, but beta E 2-9 shows greater selectivity in modulating striatal dopamine pathways.

Full-Length Beta-Endorphin

Full-length beta-endorphin (residues 1–31) contrasts sharply with beta E 2-9:

  • Receptor activity : Acts as a high-efficacy agonist at mu- and delta-opioid receptors, mediating analgesia and emotional regulation .
  • Functional scope : Unlike beta E 2-9, it influences pain perception, stress response, and immune modulation via opioid pathways.
Table 1: Comparative Overview of Beta E 2-9 and Related Compounds
Compound Receptor Activity Behavioral/Physiological Effects Opioid Activity Reference
Beta-Endorphin 2-9 Non-opioid Delays extinction of avoidance behavior; enhances apomorphine effects No
Beta-Endorphin 2-16 Non-opioid Similar to beta E 2-9 but less specific No
Full Beta-Endorphin Mu/delta agonist Analgesia, stress response, immune modulation Yes
Fentanyl Mu-agonist Central analgesia, respiratory depression Yes
Loperamide Mu-agonist (peripheral) Antidiarrheal; no central effects Yes (peripheral)

Research Findings and Implications

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